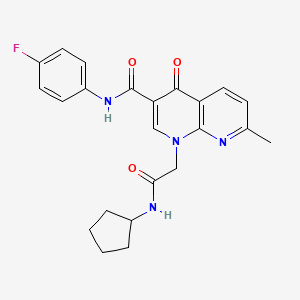

![molecular formula C17H11N3OS2 B2890420 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477326-80-0](/img/structure/B2890420.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C14H10N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials and for their biological potential . A structural study has been carried out on N - (1,3-benzothiazol-2-yl)-4- (halogenobenzenesulfonyl)-hydrazides .Chemical Reactions Analysis

Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .Applications De Recherche Scientifique

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide, have been studied for their gelation behavior. The research aimed to explore the influence of methyl functionality and non-covalent interactions on gelation. Two amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures, showing good stability and low minimum gelator concentration. The structural analysis of these gelators revealed helical assemblies driven by π-π interactions, along with cyclic N–H⋯N and S⋯O interactions, highlighting their potential in creating supramolecular structures through a crystal engineering approach (Yadav & Ballabh, 2020).

Antimicrobial Agents

A study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers, exploring their antimicrobial properties. These compounds were characterized and tested against various bacterial and fungal strains, showing significant antimicrobial activity. Some derivatives were more potent than reference drugs, especially against Gram-positive bacterial strains, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).

VEGFR-2 Inhibitors

Research into substituted benzamides, including structures akin to this compound, identified potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors demonstrated competitive inhibition with ATP, showing significant selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in cancer models, suggesting their potential in cancer therapy (Borzilleri et al., 2006).

Electrochemical Synthesis of Benzothiazoles

A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation was reported. This process, leveraging thioamide substrates, affords a clean, efficient synthesis pathway for benzothiazoles, emphasizing the compound's role in facilitating novel synthetic routes for pharmaceuticals and organic materials (Qian et al., 2017).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to exhibit antibacterial activity, potentially by interacting with bacterial membranes and regulating siderophore biosynthesis and heme regulation .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on similar benzothiazole derivatives indicated that they showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Like all chemical compounds, its action, efficacy, and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3OS2/c21-15(11-6-2-1-3-7-11)20-17-19-13(10-22-17)16-18-12-8-4-5-9-14(12)23-16/h1-10H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCLDVJKWDDFDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)

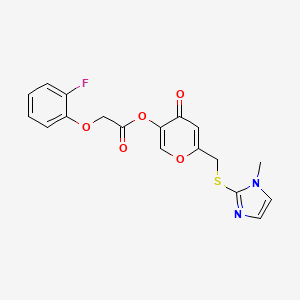

![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)

![4-(4-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2890341.png)

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2890343.png)

![5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890344.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890347.png)

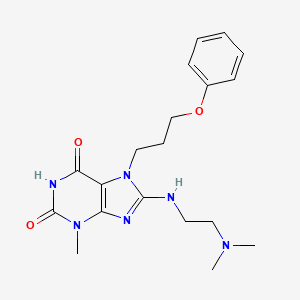

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2890348.png)

![7-(azepan-1-ylsulfonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2890356.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2890359.png)